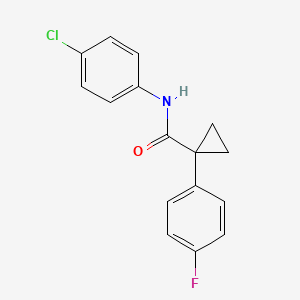

N-(4-chlorophenyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-chlorophenyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide is a useful research compound. Its molecular formula is C16H13ClFNO and its molecular weight is 289.73. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-(4-chlorophenyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide, a compound with the molecular formula C17H15ClFNO and a molecular weight of 303.8 g/mol, has garnered attention in pharmacological research due to its potential biological activities. This article synthesizes findings from various studies, highlighting its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a cyclopropane ring substituted with a carboxamide group and two aromatic rings. Its structural representation can be summarized as follows:

- Molecular Formula : C17H15ClFNO

- Molecular Weight : 303.8 g/mol

- SMILES Notation : O=C(NCc1ccc(Cl)cc1)C1(c2ccc(F)cc2)CC1

Research indicates that this compound may exhibit antimicrobial and anti-inflammatory properties. The presence of halogenated phenyl groups suggests potential interactions with biological targets such as enzymes or receptors involved in inflammatory pathways or bacterial resistance mechanisms.

Antimicrobial Activity

Studies have demonstrated that compounds similar to this compound can inhibit bacterial growth. For instance, derivatives have shown effectiveness against various strains of bacteria, including multidrug-resistant pathogens. The Minimum Inhibitory Concentration (MIC) values for related compounds suggest promising antibacterial activity, with values ranging from 0.29 to 2.34 μM against resistant strains like Pseudomonas aeruginosa and Acinetobacter baumannii .

Anti-inflammatory Effects

The compound's structure is conducive to modulating inflammatory responses. Similar amide compounds have been investigated for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. Research indicates that modifications to the cyclopropane structure can enhance anti-inflammatory efficacy .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

- Antibacterial Efficacy :

- Pharmacokinetics :

- Therapeutic Applications :

Data Table: Biological Activities of Related Compounds

| Compound Name | MIC (μM) | Activity Type | Target Pathogen |

|---|---|---|---|

| Compound A | <0.0312 | Antibacterial | Pseudomonas aeruginosa |

| Compound B | 0.5 | Antibacterial | Acinetobacter baumannii |

| Compound C | <0.125 | Anti-inflammatory | COX inhibition |

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C15H14ClFNO

- IUPAC Name : N-(4-chlorophenyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide

The compound features a cyclopropane ring, which contributes to its reactivity and biological interactions. The presence of both chlorophenyl and fluorophenyl groups enhances its lipophilicity, potentially increasing its biological activity.

Medicinal Chemistry Applications

This compound has shown promise in several areas of medicinal chemistry:

- Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit significant anticancer properties. For example, derivatives have been shown to inhibit cell proliferation in various cancer cell lines. The following table summarizes findings from related compounds:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| A1 | HCT116 | 37.4 |

| A2 | Caco-2 | 8.9 |

| A3 | LNCaP | 18.9 |

These results indicate that this compound may possess similar efficacy against specific cancer types, warranting further investigation.

- Antimicrobial Potential : The compound has also been evaluated for its antimicrobial properties. Initial studies suggest it may inhibit the growth of certain bacterial strains, although more detailed research is needed to confirm these effects.

Pharmacological Insights

Research indicates that this compound may interact with various biological targets:

- Sodium Channel Blockade : Some studies have assessed the pharmacological profile of similar compounds, demonstrating their ability to block voltage-gated sodium channels. This suggests potential therapeutic applications in managing neuropathic pain.

Synthetic Applications

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The reaction often requires coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.

Synthetic Route Overview

- Starting Materials : 4-Chlorobenzylamine and cyclopropanecarboxylic acid derivatives.

- Reagents : EDCI and HOBt.

- Conditions : Optimized for yield and purity, potentially using continuous flow reactors in industrial settings.

Case Studies and Research Findings

Several studies have contributed to understanding the applications of this compound:

- A pharmacological evaluation demonstrated its potential as a sodium channel blocker, indicating possible use in pain management therapies.

- Investigations into similar compounds have revealed antiviral activities against specific viral targets, suggesting that this compound may also exhibit such properties.

Eigenschaften

IUPAC Name |

N-(4-chlorophenyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClFNO/c17-12-3-7-14(8-4-12)19-15(20)16(9-10-16)11-1-5-13(18)6-2-11/h1-8H,9-10H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JILWBCSMSQKUSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC=C(C=C2)F)C(=O)NC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClFNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.